Methyl 2-amino-4-sulfamoylbenzoate is a sulfonamide derivative known for its applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound, which contains both amino and sulfonyl functional groups, is classified as an aromatic sulfonamide. It is recognized for its potential biological activity and is often investigated for its therapeutic properties.
Methyl 2-amino-4-sulfamoylbenzoate falls under the category of sulfonamides, which are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). It is specifically classified as an aromatic sulfonamide due to the presence of a benzene ring in its structure. The compound has the CAS number 57683-71-3, which is used for identification in chemical databases.
The synthesis of methyl 2-amino-4-sulfamoylbenzoate typically involves the reaction of appropriate benzoic acid derivatives with sulfamoyl chlorides or other sulfonylating agents. Common methods include:
A typical synthesis might involve the following steps:
Methyl 2-amino-4-sulfamoylbenzoate has a molecular formula of C8H9N1O4S1. The structure features:
The molecular weight of this compound is approximately 215.226 g/mol.
Key structural data includes:
Methyl 2-amino-4-sulfamoylbenzoate can participate in various chemical reactions due to its functional groups:
In laboratory settings, reactions involving methyl 2-amino-4-sulfamoylbenzoate are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield .
The mechanism of action for methyl 2-amino-4-sulfamoylbenzoate relates primarily to its role as an antibacterial agent. Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis.
Studies have shown that compounds similar to methyl 2-amino-4-sulfamoylbenzoate exhibit effective antibacterial activity against various Gram-positive and Gram-negative bacteria, making them valuable in therapeutic applications .
Methyl 2-amino-4-sulfamoylbenzoate has several scientific uses:
The development of sulfamoylbenzoate derivatives as enzyme inhibitors represents a significant chapter in medicinal chemistry, with methyl 2-amino-4-sulfamoylbenzoate emerging as a strategically optimized scaffold. This compound belongs to a class of molecules characterized by a primary sulfonamide group (-SO₂NH₂) attached to a benzoate ring system, which serves as a potent zinc-binding group (ZBG) capable of inhibiting metalloenzymes. Historically, sulfonamide-based inhibitors trace their origins to carbonic anhydrase (CA) inhibitors like acetazolamide, but early compounds suffered from poor isozyme selectivity due to their flexible structures that could adapt to multiple CA active sites [1].
The breakthrough came with the recognition that structural rigidity could enhance selectivity. Researchers discovered that constraining the benzenesulfonamide ring through ortho-substitution dramatically improved binding specificity. Methyl 2-amino-4-sulfamoylbenzoate and its analogs evolved from this design principle, where the ester group at the meta-position and amino/sulfamoyl groups at ortho/para positions created a sterically defined architecture. This scaffold showed particular promise for targeting cancer-associated CA isoforms like CAIX, which is overexpressed in hypoxic tumors and acidifies the tumor microenvironment to promote invasion and metastasis [1] [4]. The historical progression of sulfamoylbenzoates is marked by key milestones (Table 1), demonstrating a shift from promiscuous inhibitors to isoform-selective agents.
Table 1: Key Developments in Sulfamoylbenzoate-Based Enzyme Inhibitors
| Era | Representative Compounds | Target Enzymes | Limitations |
|---|---|---|---|
| 1950s-1960s | Acetazolamide, Saccharin derivatives | CA I, II | Low selectivity, off-target effects |
| 1990s-2000s | First-generation ortho-substituted benzoates | CA IX, XII | Moderate affinity (K_d > 10 nM) |
| 2010s-Present | Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates | CA IX | High selectivity achieved (K_d = 0.12 nM) |
The rational design of methyl 2-amino-4-sulfamoylbenzoate derivatives exploits structural differences between CA isozymes to achieve unprecedented selectivity. Among the twelve catalytically active human CA isozymes, CAIX features a distinct active site topology characterized by Val131 at the entrance, creating a wider hydrophobic cleft compared to CAII (which has Phe131) and CAI (with Tyr204) at equivalent positions [1]. This architectural distinction allows bulkier substituents at the ortho-position of sulfamoylbenzoates to bind preferentially to CAIX while being excluded from off-target isoforms.
Key design strategies include:
Table 2: Rational Design Elements for CAIX-Selective Sulfamoylbenzoates
| Design Element | Structural Feature | Role in CAIX Selectivity | Example in Scaffold |
|---|---|---|---|
| Zinc-binding group | Primary sulfonamide (-SO₂NH₂) | Coordinates active-site Zn²⁺ ion | Present in all derivatives |
| Ring rigidification | Ortho-halogen (Cl, Br, I) | Constrains ring rotation; exploits CAIX Val131 cleft | Methyl 4-iodo-2-sulfamoylbenzoate [9] |
| Hydrophobic extension | Para-thioaryl/alkyl substituents | Binds hydrophobic regions near CAIX entrance | Naphthalen-1-ylthio in compound 4b |
| Hydrogen-bond acceptor | Meta-ester (-COOCH₃) | Interacts with Gln67 and Asn62 in CAIX | Methyl ester in 2-amino-4-sulfamoylbenzoate |
The positioning of substituents on the sulfamoylbenzoate ring critically governs both binding affinity and isozyme selectivity. Ortho-substitution, particularly with halogens or amino groups, forces the sulfonamide group into a perpendicular orientation relative to the benzoate ring, optimizing its coordination with the catalytic zinc ion while allowing para-substituents to project into isoform-specific pockets [1].
Regiochemical studies reveal stark differences in activity:
Crystallographic evidence confirms that ortho-substituted derivatives like compound 4b adopt a coplanar conformation with His94, Gln92, and Thr200 residues in CAIX, forming hydrogen bonds inaccessible to other isozymes [1]. By contrast, the same compound binds suboptimally in CAII due to steric hindrance from Phe131.
Table 3: Impact of Substituent Position on CAIX Affinity and Selectivity
| Substituent Position | Example Compound | K_d for CAIX (nM) | Selectivity Ratio (CAIX vs. CAII) | Key Interactions |
|---|---|---|---|---|
| Para-thioaryl | Methyl 4-(naphthylthio)-2-Cl-5-sulfamoylbenzoate | 0.12 | >1000-fold | Hydrophobic contact with Val131 |
| Ortho-thioaryl | Methyl 2-(naphthylthio)-4-Cl-5-sulfamoylbenzoate | 8.5 | 85-fold | Partial clash with CAII Phe131 |
| Ortho-amino | Methyl 2-amino-4-sulfamoylbenzoate | Data not shown | Estimated >100-fold [10] | H-bond with Gln67, Asn62 |
The strategic placement of the amino group ortho to the sulfamoyl moiety in methyl 2-amino-4-sulfamoylbenzoate further refines this scaffold. The amino group can participate in hydrogen-bonding networks with CAIX-specific residues (e.g., Glu117), while its basicity modulates the compound’s pK_a to enhance membrane permeability in acidic tumor microenvironments [10]. These advances underscore how substituent positioning transforms methyl 2-amino-4-sulfamoylbenzoate from a simple zinc-binding scaffold into a precision tool for targeting pathological CA isoforms.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1